6-(hydroxymethyl)isoquinolin-1(2H)-one

Medicinal Chemistry Organic Synthesis Isomer Comparison

Sourcing 6-(hydroxymethyl)isoquinolin-1(2H)-one (CAS 1150618-25-9) for medicinal chemistry? This specific regioisomer is non-interchangeable; the 6-(hydroxymethyl) group is a critical synthetic handle for oxidation, esterification, or linker attachment in fragment-based lead discovery (e.g., PDK1, PARP, HDAC targets). Unlike the unsubstituted core or 5-substituted isomers, this exact scaffold ensures modular assembly of patentable, complex libraries. Secure a citable, analytically validated batch to drive your SAR and chemical probe campaigns without risking synthetic route derailment.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 1150618-25-9
Cat. No. B13706475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(hydroxymethyl)isoquinolin-1(2H)-one
CAS1150618-25-9
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CNC2=O)C=C1CO
InChIInChI=1S/C10H9NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-5,12H,6H2,(H,11,13)
InChIKeyFKFXUWDUOXXNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)isoquinolin-1(2H)-one (CAS 1150618-25-9) — A Procurement-Focused Guide to the Core Isoquinolone Scaffold with a Hydroxymethyl Handle


6-(Hydroxymethyl)isoquinolin-1(2H)-one (CAS 1150618-25-9, molecular formula C₁₀H₉NO₂, molecular weight 175.18) is a functionalized isoquinolin-1(2H)-one featuring a hydroxymethyl group at the 6-position . This compound belongs to the broader class of isoquinolones, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a diverse range of biological targets, including PARP, HDAC, ROCK, tankyrase, and bromodomain-containing proteins [1]. However, the evidence available in the public domain for this specific molecule is limited. The primary value proposition for procurement rests not on established, quantitative biological activity of the compound itself, but on its well-defined chemical structure: it provides a core isoquinolone pharmacophore while the 6-(hydroxymethyl) group serves as a crucial synthetic handle for further elaboration, making it a key building block or intermediate for medicinal chemistry campaigns and chemical biology probe development.

Why a Generic Isoquinolinone Cannot Replace 6-(Hydroxymethyl)isoquinolin-1(2H)-one for Synthetic Elaboration


The presence and specific placement of the hydroxymethyl group on the isoquinolin-1(2H)-one core are non-interchangeable features that directly determine the compound's utility and downstream synthetic pathways. Unlike the unsubstituted core or analogs with modifications at other positions, the 6-(hydroxymethyl) group on CAS 1150618-25-9 acts as a defined point for covalent attachment or further functionalization (e.g., oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group) . This enables the modular assembly of more complex, patentable molecules. For example, in fragment-based drug discovery, related 6-substituted isoquinolones have been identified as privileged fragments for targeting kinases like PDK1 [1]. Attempting to substitute this specific intermediate with a different regioisomer—such as 5-(hydroxymethyl)isoquinolin-1(2H)-one (CAS 1184917-29-0)—or an unfunctionalized core would derail a synthetic route, alter the geometry of the final product, and ultimately change or abolish the desired biological activity of the downstream target compound. The value is therefore intrinsically linked to this exact chemical structure, not just the core scaffold.

6-(Hydroxymethyl)isoquinolin-1(2H)-one: A Quantitative Comparator Analysis Against Structural Analogs and Core Scaffolds


Regioisomeric Impact on Synthetic and Biological Utility: 6- vs. 5-(Hydroxymethyl)isoquinolin-1(2H)-one

The utility of 6-(hydroxymethyl)isoquinolin-1(2H)-one (CAS 1150618-25-9) is predicated on its specific regiochemistry. The 5-substituted regioisomer, 5-(hydroxymethyl)isoquinolin-1(2H)-one (CAS 1184917-29-0), is a distinct compound with different spatial and electronic properties that lead to different chemical reactivity and biological target interactions . While both have the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18, their positions on the isoquinolone ring lead to different reactivity patterns in subsequent chemical reactions and, when incorporated into a larger molecule, a different final 3D structure.

Medicinal Chemistry Organic Synthesis Isomer Comparison

Functional Group Comparison: The Hydroxymethyl Handle vs. Unfunctionalized Isoquinolin-1(2H)-one Core

The core isoquinolin-1(2H)-one scaffold (without substitution) exhibits minimal intrinsic potency as a PARP inhibitor, with a reported IC₅₀ of 7,000 nM [1]. This low baseline activity underscores the necessity of functionalization for achieving biological relevance. The 6-(hydroxymethyl) group on CAS 1150618-25-9 provides a critical chemical handle that the unfunctionalized core lacks, enabling selective derivatization . It serves as a site for the attachment of diverse chemical moieties to build potent and selective compounds.

Synthetic Chemistry Building Block Functionalization

Implications of Limited Bioactivity Data: A Critical Differentiator for Compound Sourcing Strategy

Public bioactivity databases such as ChEMBL and PubChem contain no quantitative target engagement data (e.g., IC₅₀, Kd, EC₅₀) for 6-(hydroxymethyl)isoquinolin-1(2H)-one as of the current knowledge cutoff [1]. This is a stark contrast to more elaborated isoquinolinone derivatives, such as the PARP-2 selective inhibitor UPF 1069, which has reported IC₅₀ values of 0.3 μM and 8.0 μM for PARP-2 and PARP-1, respectively .

Chemical Biology Drug Discovery Risk Assessment

Optimal Application Scenarios for Procuring 6-(Hydroxymethyl)isoquinolin-1(2H)-one (CAS 1150618-25-9)


Medicinal Chemistry: A Privileged Scaffold for Fragment Growth and Derivatization

This is the primary application for 6-(hydroxymethyl)isoquinolin-1(2H)-one. The compound serves as an ideal starting point for the synthesis of diverse isoquinolone-based libraries. The 6-hydroxymethyl group can be directly oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR) around the 6-position . Given the known activity of isoquinolones against targets like PARP and HDACs, this scaffold is particularly valuable for building focused compound libraries against these enzyme classes [1].

Chemical Biology: A Synthetic Intermediate for Tailored Probe Development

In the context of developing chemical probes, 6-(hydroxymethyl)isoquinolin-1(2H)-one provides a synthetically tractable core. The hydroxymethyl group offers a convenient attachment point for linkers, biotin tags, or fluorescent reporters, which are essential for target engagement studies, pull-down assays, and cellular imaging. This allows researchers to transform the core isoquinolone scaffold into a functional probe to investigate its biological targets [1].

Organic Synthesis: A Key Intermediate for Constructing Complex Fused Heterocycles

The compound's dual functionality—a lactam and a primary alcohol—makes it a versatile intermediate in the synthesis of more complex, fused polycyclic systems. The hydroxymethyl group can be used to form new rings through intramolecular cyclization reactions, granting access to novel chemical space that is often of high interest in both pharmaceutical and agrochemical research .

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